A Comprehensive Technical Guide to Methyl 3-(chlorosulfonyl)-4-methylbenzoate (CAS: 372198-41-9)
A Comprehensive Technical Guide to Methyl 3-(chlorosulfonyl)-4-methylbenzoate (CAS: 372198-41-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(chlorosulfonyl)-4-methylbenzoate, with the CAS number 372198-41-9, is a valuable bifunctional molecule for chemical synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its structure incorporates a reactive sulfonyl chloride group and a methyl ester, providing two distinct sites for chemical modification. This allows for the straightforward introduction of a sulfonamide linkage and further functionalization or linkage to other molecular scaffolds. This technical guide provides a detailed overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on its utility as a building block for the development of targeted therapeutics.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Methyl 3-(chlorosulfonyl)-4-methylbenzoate is presented below. It is important to note that some of these properties are predicted, as comprehensive experimental data is not fully available in the public domain.
| Property | Value | Source |
| CAS Number | 372198-41-9 | [1] |
| Molecular Formula | C₉H₉ClO₄S | [1] |
| Molecular Weight | 248.68 g/mol | [1] |
| IUPAC Name | methyl 3-(chlorosulfonyl)-4-methylbenzoate | [2] |
| Appearance | Pale brown solid | [1] |
| Boiling Point (Predicted) | 363.4 ± 35.0 °C | [3] |
| Density (Predicted) | 1.379 ± 0.06 g/cm³ | [3] |
| Storage Temperature | 2-8°C | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the synthesis and for the quality control of Methyl 3-(chlorosulfonyl)-4-methylbenzoate. The available spectroscopic data is summarized below.
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.72 (d, J = 1.7 Hz, 1H), 8.25 (dd, J = 7.9, 1.7 Hz, 1H), 7.52 (d, J = 7.9 Hz, 1H), 3.97 (s, 3H), 2.86 (s, 3H)[1] |
| LC-MS (APCI-) | m/z 229 (M-Cl+O, 100%)[1] |
| ¹³C NMR | Experimental data not explicitly found in the search results. Based on related compounds, characteristic peaks for the carbonyl carbon, aromatic carbons, and methyl carbons would be expected. |
| Infrared (IR) | Experimental data not explicitly found. Expected characteristic absorptions for C=O (ester), S=O (sulfonyl chloride), and C-Cl bonds. |
| Mass Spectrometry (MS) | Beyond the LC-MS data, detailed fragmentation patterns are not available. The molecular ion peak [M]+• at m/z 248 would be expected, with characteristic isotopic patterns due to the presence of chlorine and sulfur. |
Synthesis and Experimental Protocols
Synthesis of Methyl 3-(chlorosulfonyl)-4-methylbenzoate
This compound is synthesized from 3-(chlorosulfonyl)-4-methylbenzoic acid. The following is a detailed experimental protocol based on literature.[1]
Reaction Scheme:
Synthesis of Methyl 3-(chlorosulfonyl)-4-methylbenzoate.
Materials:
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3-(chlorosulfonyl)-4-methylbenzoic acid (200 mg, 0.85 mmol)
-
Thionyl chloride (SOCl₂, 1.0 mL)
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Methanol (MeOH, 5 mL)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer
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Rotary evaporator
Procedure:
-
To a round-bottom flask, add 3-(chlorosulfonyl)-4-methylbenzoic acid (200 mg, 0.85 mmol) and thionyl chloride (1.0 mL).
-
Heat the mixture to reflux and maintain for 1 hour.
-
After 1 hour, remove the heat and allow the mixture to cool to room temperature.
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Remove the excess thionyl chloride in vacuo using a rotary evaporator.
-
To the resulting residue, add methanol (5 mL) and stir the solution for 1 hour at room temperature.
-
Remove the methanol in vacuo to yield Methyl 3-(chlorosulfonyl)-4-methylbenzoate as a pale brown solid (127 mg, 60% yield).[1]
Synthesis of Sulfonamide Derivatives
The highly reactive sulfonyl chloride group of Methyl 3-(chlorosulfonyl)-4-methylbenzoate makes it an excellent precursor for the synthesis of sulfonamides. The general reaction involves the nucleophilic attack of an amine on the sulfonyl chloride, displacing the chloride ion. A detailed representative protocol is provided below.
Reaction Workflow:
Workflow for the synthesis of sulfonamide derivatives.
Materials:
-
Methyl 3-(chlorosulfonyl)-4-methylbenzoate (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
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Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve Methyl 3-(chlorosulfonyl)-4-methylbenzoate (1.0 eq) in anhydrous THF.
-
To this solution, add the desired primary or secondary amine (1.0-1.2 eq).
-
Cool the mixture in an ice bath and add triethylamine (1.5 eq) dropwise.
-
Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction with the addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified sulfonamide derivative by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Reactivity and Potential Applications in Drug Discovery
The synthetic utility of Methyl 3-(chlorosulfonyl)-4-methylbenzoate stems from its two orthogonal reactive sites. The sulfonyl chloride is a potent electrophile, readily reacting with a wide range of nucleophiles such as amines, alcohols, and thiols to form stable sulfonamides, sulfonate esters, and thiosulfonates, respectively. The methyl ester can undergo hydrolysis to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to a primary alcohol.
While direct biological activity for Methyl 3-(chlorosulfonyl)-4-methylbenzoate has not been reported, its derivatives are of significant interest in drug discovery. For instance, structurally related 4-amino-3-chloro benzoate esters have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[4][5]
Hypothetical Signaling Pathway Targeted by Derivatives
Based on the activity of related compounds, derivatives of Methyl 3-(chlorosulfonyl)-4-methylbenzoate could potentially be designed to target protein kinases, such as EGFR, which are crucial components of cellular signaling pathways that regulate cell growth, proliferation, and survival. Inhibition of these pathways is a validated strategy in cancer therapy.
Hypothetical targeting of the EGFR signaling pathway.
Safety and Handling
Methyl 3-(chlorosulfonyl)-4-methylbenzoate is a corrosive substance that can cause severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. Store the compound in a tightly sealed container in a cool, dry place.
Conclusion
Methyl 3-(chlorosulfonyl)-4-methylbenzoate is a versatile and valuable building block for synthetic and medicinal chemists. Its dual reactivity allows for the facile synthesis of a diverse range of compounds, particularly sulfonamide derivatives. While the biological activity of the title compound itself is not yet established, its potential as a scaffold for the development of targeted therapies, such as kinase inhibitors, warrants further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to utilize this compound in their drug discovery and development endeavors.
References
- 1. methyl 3-(chlorosulfonyl)-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 2. Methyl 3-(chlorosulfonyl)-4-methylbenzoate | C9H9ClO4S | CID 15923429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. methyl 3-(chlorosulfonyl)-4-methylbenzoate CAS#: 372198-41-9 [amp.chemicalbook.com]
- 4. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

